molecular formula C21H17ClN2O2S2 B10895956 (5Z)-5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10895956
M. Wt: 429.0 g/mol
InChI Key: FUHFTQRJQMAWRL-ODLFYWEKSA-N
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Description

The compound 5-((Z)-1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic molecule that features a combination of indole, thiazolone, and phenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole precursor, the indole ring is functionalized with a phenoxyethyl group through a nucleophilic substitution reaction.

    Thiazolone Ring Formation: The thiazolone ring is formed by reacting a thioamide with a halogenated ketone under basic conditions.

    Coupling Reaction: The indole derivative is then coupled with the thiazolone intermediate using a condensation reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((Z)-1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.

    Substitution: The phenoxyethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated phenoxyethyl derivatives.

Scientific Research Applications

5-((Z)-1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE: has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-cancer or anti-inflammatory agent due to its unique structural features.

    Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds

Properties

Molecular Formula

C21H17ClN2O2S2

Molecular Weight

429.0 g/mol

IUPAC Name

(5Z)-5-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17ClN2O2S2/c1-13-10-15(6-7-17(13)22)26-9-8-24-12-14(16-4-2-3-5-18(16)24)11-19-20(25)23-21(27)28-19/h2-7,10-12H,8-9H2,1H3,(H,23,25,27)/b19-11-

InChI Key

FUHFTQRJQMAWRL-ODLFYWEKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=S)S4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)S4)Cl

Origin of Product

United States

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